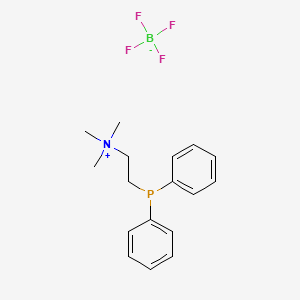

2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate

Description

2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate is a quaternary ammonium salt featuring a diphenylphosphine group linked to a trimethylammonium moiety via an ethyl spacer, paired with a tetrafluoroborate (BF₄⁻) counterion. This structure combines the electron-donating properties of phosphorus with the cationic stability of ammonium, making it valuable in catalysis, coordination chemistry, and materials science. Its synthesis typically involves alkylation of tertiary amines with phosphine-containing reagents, followed by anion exchange to introduce BF₄⁻ .

Properties

IUPAC Name |

2-diphenylphosphanylethyl(trimethyl)azanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NP.BF4/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;2-1(3,4)5/h4-13H,14-15H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTNCOTVGLPOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BF4NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Performance of Metathesis Methods

| Parameter | NaBF₄ Metathesis | AgBF₄ Metathesis |

|---|---|---|

| Yield (%) | 75–85 | 90–95 |

| Halide Impurity (ppm) | 600–800 | <50 |

| Cost (Relative) | Low | High |

| Reaction Time (Hours) | 4–6 | 1–2 |

Silver tetrafluoroborate (AgBF₄) offers superior halide removal via precipitation of AgCl but is cost-prohibitive for large-scale applications.

Electrodialysis-Based Synthesis

Electrodialysis, a membrane-based separation technique, enables continuous anion exchange with minimal solvent use. A patent detailing tetraethylammonium tetrafluoroborate synthesis provides a template for adapting this method to the target compound. The process involves:

-

Compartment Setup : A four-chamber electrodialysis stack with cation- and anion-exchange membranes.

-

Feed Solutions :

-

Chamber 1: Tetrafluoroboric acid (0.1–1 M).

-

Chamber 3: Quaternary ammonium chloride solution (0.1–0.8 M).

-

-

Voltage Application : 10–50 V drives H⁺ and Cl⁻ ions into adjacent chambers, leaving BF₄⁻ and the ammonium cation in Chamber 3.

Optimized conditions (15 V, 20°C, 20 L/h flow rate) reduce chloride content to <800 ppm and achieve 80% yield. This method is particularly advantageous for industrial-scale production due to its low energy consumption (0.44–0.46 kWh/kg).

Challenges and Optimization Strategies

Halide Impurity Control

Residual halides degrade electrochemical performance in applications like lithium-ion batteries. Strategies include:

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often involving the reduction of metal complexes.

Substitution: The ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced metal complexes.

Substitution: Substituted ammonium salts.

Scientific Research Applications

2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate involves its interaction with molecular targets through its phosphine and ammonium groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes, while the ammonium group can engage in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

[(N-Benzamidomethyl)(N-Benzoyl)Amino]Methyltriphenylphosphonium Tetrafluoroborate

Structural Differences: Replaces the diphenylphosphanylethyl(trimethyl)ammonium group with a triphenylphosphonium core and incorporates dual benzamide functionalities. Synthesis: Synthesized via α-amidoalkylation using Hünig’s base (N,N-diisopropylethylamine) to activate N-benzoylaminomethyltriphenylphosphonium tetrafluoroborate. This method highlights the role of phosphonium salts as precursors for nucleophilic substitution .

Tri-tert-Butylphosphonium Tetrafluoroborate

Structural Differences : Features a bulky tri-tert-butylphosphonium cation instead of the aryl-rich phosphine-ammonium system.

Synthesis : Prepared via alkylation of phosphines or ligand-exchange reactions. The steric bulk of tert-butyl groups limits its use in sterically demanding catalytic systems compared to the more flexible ethyl-linked target compound .

Applications : Acts as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination), where steric effects modulate catalytic activity. The target compound’s aryl phosphine groups may enhance π-backbonding in transition-metal complexes .

[(Oxido)Phenyl(Trifluoromethyl)-λ⁴-Sulfanylidene]Dimethylammonium Tetrafluoroborate (Shibata Reagent I)

Structural Differences : Contains a sulfoxonium group (S=O) and a trifluoromethyl substituent, diverging from the phosphine-ammonium framework.

Synthesis : Derived from sulfur-based precursors, leveraging electrophilic sulfonium centers for unique reactivity.

Applications : Specializes in trifluoromethylthiolation reactions, a niche compared to the target compound’s broader utility in phosphine-mediated catalysis .

Polymerized Ionic Liquids: Poly(p-Vinylbenzyltrimethyl Ammonium Tetrafluoroborate)

Structural Differences: Polymer backbone with repeating ammonium-BF₄⁻ units, contrasting with the monomeric, phosphine-containing target compound. Physical Properties: Higher thermal stability (decomposition >300°C) and tunable CO₂ solubility (0.2–0.5 mol/kg at 30°C) due to polymeric matrix effects, unlike the target compound’s solubility in polar aprotic solvents . Applications: Used in gas separation membranes (CO₂/CH₄ selectivity up to 40:1), whereas the target compound may serve as a phase-transfer catalyst or ionic liquid component .

Tris(2-Benzamidoethyl)Ammonium Tetrafluoroborate

Structural Differences : Three benzamidoethyl arms extend from a central ammonium core, enabling hydrogen-bonded networks absent in the target compound.

Solid-State Behavior : Forms supramolecular chains via N–H⋯O hydrogen bonds, a property exploited in crystal engineering. The target compound’s phosphine group may instead favor metal coordination in the solid state .

Data Tables

| Compound | Cation Core | Counterion | Key Applications | Synthesis Method |

|---|---|---|---|---|

| 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate | Phosphine-ammonium hybrid | BF₄⁻ | Catalysis, coordination chemistry | Alkylation/anion exchange |

| [(N-Benzamidomethyl)(N-Benzoyl)Amino]Methyltriphenylphosphonium BF₄⁻ | Triphenylphosphonium with benzamides | BF₄⁻ | C–N bond formation | α-Amidoalkylation with Hünig’s base |

| Tri-tert-butylphosphonium BF₄⁻ | Tri-tert-butylphosphonium | BF₄⁻ | Pd-catalyzed cross-coupling | Ligand exchange/alkylation |

| Shibata Reagent I | Sulfoxonium | BF₄⁻ | Trifluoromethylthiolation | Sulfur-based electrophilic synthesis |

| Poly(p-Vinylbenzyltrimethyl Ammonium BF₄⁻) | Polymeric ammonium | BF₄⁻ | CO₂ capture, gas separation | Radical polymerization |

Biological Activity

2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate (DPPEtMeBF4) is a quaternary ammonium salt characterized by a complex structure consisting of a positively charged cation and a tetrafluoroborate anion. This compound has garnered interest in scientific research due to its potential biological activities and interactions within biological systems.

Chemical Structure

The structure of DPPEtMeBF4 can be broken down into two main components:

- Cation : 2-Diphenylphosphanylethyl(trimethyl)ammonium, which features a nitrogen atom bonded to three methyl groups and a diphenylphosphanyl group.

- Anion : Tetrafluoroborate (BF4^-), which consists of a boron atom surrounded by four fluorine atoms.

The molecular formula is represented as follows:

Research indicates that DPPEtMeBF4 may exhibit several biological activities, primarily through its interactions with cellular membranes and proteins. The quaternary ammonium structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Its phosphorous component may also interact with various biomolecules, influencing enzymatic activities and signaling pathways.

Interaction Studies

- Cell Membrane Interaction : Studies have shown that quaternary ammonium compounds can disrupt bacterial membranes, leading to increased permeability and cell death. This property suggests potential applications as antimicrobial agents.

- Enzyme Inhibition : Preliminary data indicate that DPPEtMeBF4 may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

- Cytotoxicity : In vitro assays have demonstrated varying degrees of cytotoxicity across different cell lines, indicating that the biological effects of DPPEtMeBF4 are cell-type dependent.

Antimicrobial Activity

A study conducted on the antimicrobial properties of DPPEtMeBF4 revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Assessment

In a cytotoxicity assessment using human cancer cell lines, DPPEtMeBF4 exhibited significant cytotoxic effects with IC50 values ranging from 15 to 25 µM, suggesting its potential utility in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

Q & A

Q. What are the critical safety protocols for handling 2-diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use a certified respirator when handling powders or aerosols, as tetrafluoroborate salts may release volatile acidic components under decomposition .

- Neutralization of Spills : For leaks, neutralize with sodium bicarbonate or calcium carbonate to prevent hydrofluoric acid formation. Collect residues in sealed containers for hazardous waste disposal .

- Ventilation : Ensure fume hoods are operational during synthesis or purification steps to mitigate inhalation risks .

Q. How can researchers synthesize 2-diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate with high purity?

Methodological Answer:

- Counterion Exchange : Adapt protocols from related tetrafluoroborate salts. For example, dissolve the precursor ammonium halide in methanol and perform anion exchange using Amberlite IRA 900 resin (BF₄⁻ form) under stirring for 24 hours. Monitor completion via ¹⁹F NMR to confirm <0.05% residual halide .

- Precipitation : After exchange, concentrate the solution under reduced pressure and precipitate the product by adding cold diethyl ether. Dry under vacuum (40°C, 12 hours) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Multinuclear NMR : Use ¹H NMR to verify alkyl chain protons (δ 3.1–3.5 ppm for N⁺-CH₂ groups) and ³¹P NMR to confirm the diphenylphosphanyl moiety (δ ~-5 to 0 ppm). ¹¹B NMR should show a singlet for BF₄⁻ (δ ~-1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should display the cationic ammonium-phosphine fragment (e.g., [C₆H₅]₂P-CH₂CH₂N⁺(CH₃)₃) with accurate mass matching theoretical values .

Advanced Research Questions

Q. How does the tetrafluoroborate counterion influence the compound’s reactivity in ionic liquid or catalytic applications?

Methodological Answer:

- Ionic Conductivity : Compare with analogous salts (e.g., [P(C₂)₄][BF₄]) using impedance spectroscopy. BF₄⁻ typically offers higher conductivity than halides due to lower lattice energy .

- Acidity Effects : The weakly coordinating BF₄⁻ minimizes proton transfer in acidic conditions, making it suitable for stabilizing transition-metal complexes in catalysis. Contrast with triflate (CF₃SO₃⁻) or hexafluorophosphate (PF₆⁻) salts in Pd-catalyzed cross-coupling reactions .

Q. How can researchers resolve contradictions in reaction yields when using this compound as a phase-transfer catalyst?

Methodological Answer:

- Parameter Optimization : Systematically vary temperature (-10°C to 60°C), solvent polarity (DMF vs. THF), and substrate ratios. For example, in sulfide synthesis, lower temperatures (-10°C) reduce side reactions, as shown in diazonium tetrafluoroborate coupling .

- Competing Pathways : Use GC-MS to detect byproducts (e.g., oxidized phosphine oxides). Add stabilizers like sodium sulfide to suppress oxidation .

Q. What computational methods support the analysis of this compound’s electronic structure for ligand design?

Methodological Answer:

- DFT Calculations : Model the phosphine-ammonium moiety using Gaussian 16 with B3LYP/6-31G(d). Analyze frontier orbitals to predict metal-ligand binding affinity. Compare with crystallographic data (e.g., bond angles from XRD in ).

- Charge Distribution : Natural Bond Orbital (NBO) analysis quantifies charge transfer between the phosphine donor and BF₄⁻ counterion, explaining solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.